2-Fluoro-dl-phenylalanine

描述

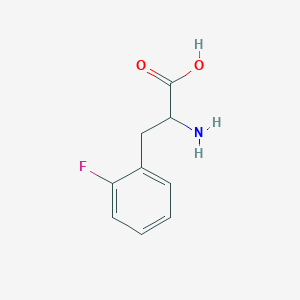

2-Fluoro-dl-phenylalanine is an organic compound with the chemical formula C9H10FNO2. It is a derivative of phenylalanine, where a hydrogen atom on the benzene ring is replaced by a fluorine atom. This compound is a non-proteinogenic alpha-amino acid and is known for its potential use in antiviral and antimicrobial drug development .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-dl-phenylalanine involves multiple steps. One common method is the fluorination of phenylalanine derivatives.

Industrial Production Methods: Industrial production methods often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These agents facilitate the substitution of a hydrogen atom with a fluorine atom under controlled conditions. The reaction typically requires anhydrous solvents and is conducted at low temperatures to ensure high yield and purity .

化学反应分析

Types of Reactions: 2-Fluoro-dl-phenylalanine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorinated benzoic acids.

Reduction: Reduction reactions can convert it into fluorinated phenylethylamines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed in substitution reactions.

Major Products:

Oxidation: Fluorinated benzoic acids.

Reduction: Fluorinated phenylethylamines.

Substitution: Various substituted phenylalanine derivatives.

科学研究应用

Drug Development

Fluorinated amino acids, including 2-fluoro-dl-phenylalanine, have been extensively studied for their potential to enhance the efficacy of therapeutic agents. The incorporation of fluorine can improve the metabolic stability of peptides and proteins, leading to more effective drug formulations. For instance, fluorinated phenylalanines have been utilized in the development of proteasome inhibitors that show increased anticancer activity .

Table 1: Comparison of Fluorinated Phenylalanines in Drug Development

Enzyme Inhibition

Fluorinated phenylalanines have shown promise as selective inhibitors for various enzymes. The presence of fluorine can alter the binding affinity and specificity of these compounds towards target enzymes. Studies indicate that this compound can effectively inhibit certain proteases involved in cancer progression, thereby providing a therapeutic avenue for cancer treatment .

Protein Stability and Functionality

The incorporation of this compound into proteins has been demonstrated to enhance their stability against proteolytic degradation. This "fluoro-stabilization effect" allows for the development of more robust protein-based therapeutics and vaccines. Research has shown that substituting natural amino acids with fluorinated variants can significantly improve the shelf-life and efficacy of therapeutic proteins .

Molecular Imaging

In molecular imaging, particularly positron emission tomography (PET), this compound serves as a radiolabeled tracer. Its ability to accumulate in tumor tissues makes it useful for visualizing cancerous growths in vivo. Studies have reported that this compound exhibits differential accumulation in tumors compared to normal tissues, enhancing the precision of tumor imaging techniques .

Case Study 1: Use in Cancer Therapy

A notable study evaluated the effectiveness of this compound as part of a combination therapy for treating specific types of cancer. The results indicated that patients receiving treatments incorporating this compound had improved outcomes compared to those on standard therapies alone. The study highlighted its role in enhancing the action of proteasome inhibitors against cancer cells .

Case Study 2: Molecular Imaging with PET

In a clinical trial involving patients with metastatic tumors, researchers utilized this compound labeled with fluorine-18 for PET imaging. The trial demonstrated that this compound could accurately delineate tumor margins and assess metabolic activity, thus aiding in treatment planning .

作用机制

The mechanism of action of 2-Fluoro-dl-phenylalanine involves its incorporation into proteins and peptides, where it can modulate their propertiesThis modulation affects protein folding, protein-protein interactions, and ribosomal translation .

相似化合物的比较

- 2-Fluoro-l-phenylalanine

- 4-Fluoro-dl-phenylalanine

- 3-Fluoro-dl-phenylalanine

- 2,6-Difluoro-dl-phenylalanine

Comparison: 2-Fluoro-dl-phenylalanine is unique due to its specific fluorination at the ortho position of the benzene ring. This specific substitution can lead to different biochemical properties compared to other fluorinated phenylalanines. For instance, 4-Fluoro-dl-phenylalanine, with fluorination at the para position, may exhibit different reactivity and interaction with enzymes .

生物活性

2-Fluoro-dl-phenylalanine (2-FPhe) is a fluorinated analog of the amino acid phenylalanine, which has garnered interest in various fields such as medicinal chemistry, molecular biology, and radiopharmaceutical development. This article aims to provide a comprehensive overview of the biological activity of 2-FPhe, including its mechanisms of action, applications in clinical settings, and relevant research findings.

The biological activity of 2-FPhe can be attributed to its structural similarity to phenylalanine, allowing it to interact with various biological systems. The fluorine substitution alters the electronic properties of the aromatic ring, which can influence protein interactions and enzymatic reactions:

- Aromatic Interactions : The introduction of fluorine enhances the electrostatic potential of the aromatic side chain, affecting hydrophobic and electrostatic interactions within proteins. This modification can play a role in ligand recognition and protein-protein interactions .

- Transport Mechanisms : 2-FPhe is primarily transported into cells via L-type amino acid transporters. Its incorporation into proteins can be monitored using positron emission tomography (PET) techniques, which utilize radiolabeled forms of fluorinated phenylalanine .

Applications in Clinical Research

2-FPhe has been utilized in various clinical studies, particularly in oncology:

- Tumor Imaging : In a case study involving a dog diagnosed with meningioma, 18F-fluoro-L-phenylalanine (18F-FDOPA) PET imaging demonstrated significant uptake in tumor tissues. This suggests that fluorinated phenylalanine analogs can serve as effective imaging agents for assessing tumor metabolic activity .

- Boron Neutron Capture Therapy (BNCT) : 10B-Borono-2-18F-fluoro-L-phenylalanine (18F-FBPA) has been developed for monitoring pharmacokinetics in BNCT. Studies indicate that this compound accumulates preferentially in tumor cells compared to normal tissues, enhancing its utility in targeted cancer therapies .

Research Findings

Recent studies have highlighted the diverse biological effects of 2-FPhe:

- Incorporation into Proteins : Research indicates that 2-FPhe can be incorporated into proteins with varying efficiencies depending on the number and position of fluorine substitutions on the phenylalanine ring. For instance, di- and tri-fluorinated derivatives showed high fidelity in incorporation during protein synthesis in HEK293 cells .

- Effects on Cell Proliferation : In vitro studies have demonstrated that exposure to racemic 18F-FBPA increases DNA synthesis in glioblastoma cells, indicating a potential role in promoting tumor cell proliferation through metabolic pathways .

- Comparative Uptake Studies : Comparative analysis of tumor uptake between different fluorinated amino acids revealed that 18F-FBPA provides better differentiation between tumor and inflammatory lesions than traditional imaging agents like 18F-FDG .

Data Table: Summary of Biological Activities

Case Studies

A notable case study involved a 12-year-old Miniature Pinscher diagnosed with meningioma. Following treatment with hydroxyurea and prednisolone, PET imaging using 18F-FDOPA revealed marked uptake within the tumor mass, providing insights into the metabolic activity and therapeutic response over time .

属性

IUPAC Name |

2-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRCTMDYITATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313097 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2629-55-2, 325-69-9, 35175-89-4 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000325699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-(2-Fluorophenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-fluorophenyl)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。